2-Oxo-phentolamine
Description
Structure
3D Structure
Properties
CAS No. |
2767988-83-8 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-12-5-7-13(8-6-12)20(14-3-2-4-15(21)11-14)17(22)16-18-9-10-19-16/h2-8,11,21H,9-10H2,1H3,(H,18,19) |
InChI Key |
SQFOAZDVHNHJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC(=CC=C2)O)C(=O)C3=NCCN3 |
Origin of Product |
United States |
Chemical Synthesis and Advanced Derivatization Strategies
Synthetic Pathways to 2-Oxo-phentolamine and Related Analogs
The synthesis of this compound, chemically identified as N-(3-hydroxyphenyl)-N-(p-tolyl)-4,5-dihydro-1H-imidazole-2-carboxamide, involves a structured, multi-step process. lgcstandards.com The synthetic strategy is logically designed to assemble the core components of the molecule in a controlled manner.
Multi-step Organic Synthesis Methodologies
The construction of this compound can be conceptualized through a convergent synthesis approach, where key fragments are prepared separately before being combined. A plausible synthetic route, inferred from the synthesis of phentolamine (B1677648) and related analogs, would likely involve the following key transformations:
Formation of the N-aryl-N-tolyl Amine Precursor: The synthesis would initiate with the formation of the diarylamine backbone. This can be achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction between a protected 3-aminophenol (B1664112) derivative and a p-tolyl halide.
Acylation with an Imidazoline (B1206853) Moiety: The secondary amine of the diarylamine precursor would then be acylated. This critical step introduces the imidazolone (B8795221) ring system. A likely acylating agent would be a derivative of 2-imidazolidone-2-carboxylic acid or a related activated species.
Deprotection: The final step would involve the removal of any protecting groups, particularly on the phenolic hydroxyl group, to yield the final this compound product.
This multi-step approach allows for the systematic construction of the molecule and the potential for purification of intermediates at each stage, ensuring the purity of the final compound.
Precursor Identification and Optimization
The selection and optimization of precursors are critical for an efficient synthesis. Based on the structure of this compound, the key precursors are:
m-(p-toluidino)phenol: This diarylamine is a crucial intermediate. Its synthesis is a key step, and optimization would focus on maximizing the yield and purity of this compound. The synthesis of the parent compound for phentolamine, m-(p-toluidino)phenol, is achieved by refluxing the components. gpatindia.com
2-Chloromethylimidazoline: For the synthesis of phentolamine, this reagent is condensed with m-(p-toluidino)phenol. gpatindia.com For this compound, a carbonyl-containing equivalent would be necessary.
Phosgene (B1210022) or a Phosgene Equivalent: To form the oxo- functionality at the 2-position of the imidazoline ring, a carbonyl source like phosgene or a safer equivalent (e.g., triphosgene, carbonyldiimidazole) would be required to react with an ethylenediamine (B42938) derivative to form the 2-imidazolidone (B142035) core prior to its coupling with the diarylamine.
Advanced Derivatization Techniques for Structural Modification
Derivatization of the this compound scaffold is a valuable strategy for exploring structure-activity relationships and for developing new chemical probes.
Functional Group Interconversion (FGI)
Functional group interconversion (FGI) is a powerful tool in medicinal chemistry for the systematic modification of a lead compound. google.comgoogle.com In the context of this compound, several functional groups can be targeted for modification:
The Phenolic Hydroxyl Group: This group can be converted to an ether or an ester to probe the importance of the hydrogen bond donating and accepting capabilities of this group for biological activity.
The Aromatic Rings: The phenyl and tolyl rings can be further substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to investigate the electronic and steric effects on activity.
The Imidazolidone Ring: The nitrogen atoms of the imidazolidone ring could potentially be alkylated or acylated to introduce new substituents.
A wide range of well-established FGI reactions are described in the chemical literature, providing a robust toolbox for the derivatization of this compound. google.comcompoundchem.com
Introduction of Probing Moieties
The introduction of probing moieties, such as fluorescent labels or affinity tags, can transform this compound into a tool for biochemical and pharmacological studies. This can be achieved by attaching these moieties to the core scaffold through a suitable linker. google.com
Fluorescent Labeling: A fluorescent dye could be attached to the phenolic hydroxyl group or to a functionalized position on one of the aromatic rings. This would allow for the visualization of the compound's interaction with its biological target.
Biotinylation: The introduction of a biotin (B1667282) tag would enable the use of avidin-biotin affinity chromatography for the isolation and identification of the compound's binding partners.
Radiolabeling: The incorporation of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would allow for quantitative binding studies and autoradiography experiments.
The synthesis of such derivatized probes requires careful planning to ensure that the introduced moiety does not significantly alter the compound's pharmacological properties. google.com
Synthesis of Isotopic Variants for Mechanistic Studies
Isotopic labeling is an indispensable tool in medicinal chemistry for elucidating metabolic pathways, reaction mechanisms, and pharmacokinetic properties. nih.govthieme-connect.de The synthesis of isotopic variants of this compound, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or carbon-14 (¹⁴C), would provide powerful probes for mechanistic studies. google.comchemrxiv.org
Deuterium Labeling: Substitution with deuterium can lead to a kinetic isotope effect (KIE), where the heavier isotope slows down the rate of metabolic reactions involving C-H bond cleavage. thieme-connect.de This can result in greater metabolic stability. google.com A deuterated variant of this compound could be synthesized to investigate its subsequent metabolic fate. For instance, if this compound itself is a substrate for further enzymatic oxidation, introducing deuterium at a metabolically active site would slow this process, allowing for better characterization of the compound's intrinsic activity and clearance pathways. The synthesis could involve using deuterated starting materials in the construction of the phentolamine backbone before the final oxidation step.
Carbon-13 and Carbon-14 Labeling: The incorporation of ¹³C or ¹⁴C is fundamental for quantitative analysis and tracer studies. chemrxiv.orgresearchgate.net A common strategy involves using a labeled precursor in a key synthetic step. For this compound, the phentolamine structure could be built using a ¹³C- or ¹⁴C-labeled synthon, such as labeled 4-methylaniline or a labeled fragment for the imidazoline ring. openmedscience.com For example, a synthesis could employ [¹³C]-urea to form the labeled hydantoin (B18101) ring, a related structure. openmedscience.com Once the labeled phentolamine is synthesized, it would be oxidized to yield the desired labeled this compound. These labeled molecules are invaluable for absolute quantification in biological matrices using mass spectrometry and for tracking the compound's distribution in tissues. bevital.no
| Isotope | Labeling Position (Hypothetical) | Synthetic Precursor (Example) | Application |
| ²H (Deuterium) | Imidazoline ring (C4, C5) | Deuterated ethylenediamine | Study of Kinetic Isotope Effect (KIE) on metabolism |
| ¹³C | Imidazoline ring (C2) | [¹³C]-Cyanamide | NMR studies, Mass spectrometry internal standard |
| ¹⁴C | Phenyl ring | ¹⁴C-labeled 4-methylaniline | Radioligand binding assays, ADME studies |
Characterization of Synthetic Intermediates and Final Compounds
The unambiguous identification and purity assessment of synthesized compounds like this compound and its intermediates are critical. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Confirmation of Structure (e.g., NMR, MS, IR)
A suite of spectroscopic methods is employed to confirm the molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, its expected ¹H and ¹³C NMR spectra can be predicted based on the structure of phentolamine. google.comresearchgate.net The introduction of a carbonyl group at the C-2 position of the imidazoline ring would induce significant changes.
¹³C NMR: The most notable change would be the appearance of a signal in the carbonyl region (δ ≈ 170-180 ppm) corresponding to the new C=O group of the amide (or lactam) in the ring. The C-2 carbon of phentolamine itself resonates much further upfield. The signals for the adjacent methylene (B1212753) carbons (C-4 and C-5) would also shift.
¹H NMR: The protons on the methylene groups of the imidazoline ring (at positions 4 and 5) would experience a downfield shift due to the deshielding effect of the adjacent carbonyl group.
Mass Spectrometry (MS): MS provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition. Phentolamine has a monoisotopic mass of 281.1528 g/mol . nih.gov The introduction of an oxygen atom to form this compound would increase the mass to 295.1477 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass. Tandem MS (MS/MS) would reveal a fragmentation pattern distinct from that of phentolamine, characterized by fragments reflecting the more stable oxo-imidazoline ring structure. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of phentolamine shows characteristic peaks for O-H and N-H stretches and aromatic C-H bonds. nih.gov The spectrum of this compound would be distinguished by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the newly formed amide group within the imidazoline ring. This peak would be expected in the range of 1650-1700 cm⁻¹. arkat-usa.orgderpharmachemica.com
| Spectroscopic Technique | Predicted Data for this compound | Reference Data (Phentolamine) |
| ¹³C NMR | Carbonyl (C=O) signal at ~170-180 ppm | No signal in the low field carbonyl region researchgate.net |
| HRMS (m/z) | [M+H]⁺ ≈ 296.1550 | [M+H]⁺ ≈ 282.1604 nih.gov |
| IR Spectroscopy | Strong C=O stretch at ~1650-1700 cm⁻¹ | Absence of a strong amide C=O stretch nih.gov |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds. nih.gov A stability-indicating, reversed-phase HPLC (RP-HPLC) method would be developed to separate this compound from its parent compound, phentolamine, as well as from any synthetic precursors or degradation products.
The method would likely utilize a C18 column with a gradient elution mobile phase, consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netahajournals.org Detection is typically performed using a UV detector, often a photodiode array (PDA) detector.
Peak Purity Analysis: A PDA detector is crucial for assessing peak purity. It acquires full UV-Vis spectra across the entire chromatographic peak. The software can then compare the spectra from the upslope, apex, and downslope of the peak. If the peak is pure, the spectra should be identical. A "purity angle" or "similarity factor" is calculated; a value below a certain threshold indicates that no co-eluting impurities were detected. google.com This ensures that the measured purity is not compromised by hidden, co-eluting species. The purity of phentolamine and its related substances is often required to be ≥98% by HPLC. google.com
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-Phase C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Separation based on hydrophobicity |
| Mobile Phase | A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate; B: Acetonitrile | Elution of analytes from the column |
| Flow Rate | 0.2 - 1.0 mL/min | Controls retention time and resolution |
| Detection | UV/PDA at ~280 nm; MS | Quantitation and peak purity assessment researchgate.net |
| Purity Acceptance | >98% | Ensures quality of the synthesized compound |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Systematic Structural Modifications of the 2-Oxo-phentolamine Core
Systematic modifications of the this compound scaffold are crucial for elucidating the structural requirements for optimal biological activity. These modifications typically involve the imidazoline (B1206853) (or in this case, 2-imidazolidinone) ring, the two phenyl moieties, and the chemical linker connecting these structural components.
Modification of Imidazoline Ring System
The imidazoline ring is a critical pharmacophore for many adrenergic and imidazoline receptor ligands. uobaghdad.edu.iqkarger.com Its modification, including the transformation to a 2-oxo-imidazoline (2-imidazolidinone), significantly impacts activity. Generally, modifications to the imidazoline ring can lead to a substantial reduction in agonist activity at adrenergic receptors. uobaghdad.edu.iqramauniversity.ac.in
Research into bioisosteric replacement of the imidazoline ring in phentolamine (B1677648) analogs has provided valuable insights. For instance, replacing one of the nitrogen atoms in the imidazoline ring with an oxygen atom to create a 2-substituted oxazoline (B21484) ring resulted in compounds with low functional antagonist activity. nih.gov This suggests that a basic functional group, like the amidine in the imidazoline ring, is important for optimal binding to α1- and α2A-adrenergic receptors. nih.gov The introduction of a carbonyl group to form the 2-imidazolidinone ring, as in this compound, alters the electronic distribution and hydrogen bonding capacity of the heterocyclic system. Studies on related scaffolds indicate that an unsubstituted imidazoline ring is often a required feature for potent activity in certain therapeutic areas, such as antihyperglycemic effects.
Further modifications, such as the replacement of the imidazoline ring with isosteric heterocycles like oxazolidine, have been shown to reduce or eliminate activity at α2-receptors in related compounds like rilmenidine. google.com This underscores the sensitivity of receptor interaction to the specific nature of this heterocyclic core.
Substitution Patterns on Phenyl Moieties
The two phenyl rings in the phentolamine structure are key areas for modification to influence potency and selectivity. One ring is a tolyl group (4-methylphenyl), and the other is a 3-hydroxyphenyl group. nih.gov
For related α-adrenergic agonists, agonist activity is enhanced when the aromatic ring is substituted with small alkyl groups like a methyl group. uobaghdad.edu.iqramauniversity.ac.in In antagonists, the nature and position of substituents on the phenyl rings are critical. Studies on phenoxybenzamine-related compounds showed that substituents on the phenoxy group influence α-adrenoceptor affinity, with some analogs lacking substituents displaying moderate α1-selectivity. researchgate.net For other receptor-active compounds, substitution patterns on the phenyl ring can dramatically alter binding affinity. For example, moving a substituent from the para to the ortho position can markedly decrease affinity. researchgate.net
In a series of 1,4-dihydropyridine (B1200194) derivatives, the position and type of electron-withdrawing groups on the phenyl group at position 4 were found to affect receptor-binding activity. researchgate.net This highlights the importance of electronic effects conveyed by phenyl ring substituents. For many sympathomimetic agents, maximal activity is observed with hydroxyl groups at the meta and para positions of the aromatic ring. copbela.org While these studies are not on this compound directly, they establish a strong precedent that modifying the tolyl and hydroxyphenyl moieties of the this compound core would significantly modulate its biological profile.
Variations in Linker Chemistry
The linker connects the imidazoline heterocycle to the phenoxy-aniline portion of the molecule. In phentolamine, this is an aminomethyl bridge. nih.gov The nature of this linker—its length, flexibility, and chemical composition—is a determinant of biological activity.
In clonidine-like imidazolines, replacing the nitrogen bridge with a methylene (B1212753) bridge has been shown to have little effect on α2-adrenoceptor activity. google.com However, for other classes of receptor ligands, linker modifications are a powerful tool for tuning affinity and selectivity. For example, in a series of diquinoline compounds targeting α1-adrenoceptors, a clear relationship between the length of the alkane linker and receptor affinity was established. Affinity decreased as the chain length increased from C2 to C5/C6, then increased again, peaking at a C9 linker. unsw.edu.au
In another study, homologation (lengthening) of a linker in a series of pyrazole (B372694) derivatives led to a 5- to 7-fold decrease in binding affinity. researchgate.net The type of bridging unit is also critical; for many imidazoline-based compounds, a single methylene or amino group is considered optimal. uobaghdad.edu.iq These findings suggest that variations in the linker of this compound would be expected to significantly impact how the molecule orients itself within the receptor binding pocket, thereby affecting its affinity and efficacy.
Correlation of Structural Changes with Biological Activity in Model Systems
To understand the functional consequences of the structural modifications described above, it is essential to correlate these changes with their effects on biological systems. This is primarily achieved by studying ligand-receptor binding characteristics and receptor subtype selectivity.
Ligand-Target Binding Kinetics and Thermodynamics
The interaction between a ligand like this compound and its receptor target is not solely defined by its affinity (Kᵢ) but also by the kinetics (association and dissociation rates; kₒₙ and kₒff) and thermodynamics (changes in enthalpy, ΔH, and entropy, ΔS) of the binding event. These parameters provide a deeper understanding of the mechanism of action.
For example, studies on 1,4-dihydropyridine antagonists revealed different kinetic profiles; some compounds increased the dissociation constant (Kₐ) of the radioligand, while others decreased the maximal number of binding sites (Bₘₐₓ), suggesting longer-acting effects. researchgate.net Thermodynamic studies on other ligand-receptor systems have shown how modifications to a ligand's side-chain can impact binding enthalpy and entropy. researchgate.net
While specific kinetic and thermodynamic data for this compound are not widely published, the principles from related fields are applicable. For instance, in the development of opioid-adrenergic tethered compounds, the linker's flexibility and attachment points are known to be critical for achieving the desired orientation and binding kinetics. mdpi.com The formation of a ligand-receptor-G protein complex can also alter the binding affinity, as seen with the muscarinic agonist xanomeline, where G-protein binding enhances ligand affinity to a greater extent at the M4 receptor subtype compared to the M2 subtype. nih.gov It is plausible that the 2-oxo modification on the phentolamine scaffold could alter the kinetics and thermodynamics of receptor binding, potentially leading to a different duration of action or a different functional response compared to the parent compound.
Receptor Subtype Selectivity Profiling
Phentolamine is known as a non-selective antagonist of α1- and α2-adrenergic receptors. drugbank.comgpatindia.com A primary goal in modifying the phentolamine scaffold is often to introduce selectivity for a specific receptor subtype, which can lead to a more targeted therapeutic effect and fewer side effects.
Analogs of phentolamine have been shown to exhibit selectivity. For instance, certain bioisosteric analogs displayed higher binding affinities for α2- versus α1-adrenoceptors. nih.gov The imidazoline core of phentolamine and its derivatives also confers affinity for imidazoline receptors (I₁, I₂), and achieving selectivity between adrenergic and imidazoline receptors is another key challenge. google.com
The following table summarizes the binding affinities and selectivity of phentolamine and a representative analog for various adrenergic receptor subtypes, illustrating the potential for modifications to alter the selectivity profile.
| Compound | α₁ₐ-AR Kᵢ (nM) | α₁ₑ-AR Kᵢ (nM) | α₁ₐ-AR Kᵢ (nM) | α₂ₐ-AR Kᵢ (nM) | α₂ₑ-AR Kᵢ (nM) | α₂C-AR Kᵢ (nM) | α₂/α₁ Selectivity |
| Phentolamine | 5.9 | 47.9 | 19.5 | - | - | - | Non-selective |
| Analog 2¹ | 10.3 | >10,000 | 18.2 | 2.5 | 4.3 | 4.9 | α₂-selective |
| ¹Analog 2 is a bioisosteric analog of phentolamine where the carbon next to the imidazoline ring is replaced by a nitrogen atom. Data derived from a study on bioisosteric phentolamine analogs. nih.gov |
The quest for subtype selectivity is a common theme in drug design. For example, researchers recently identified a novel antagonist with 10- to 15-fold selectivity for the α1B-adrenoceptor over α1A and α1D subtypes. uzh.ch Similarly, in a series of 5,5-dimethylhydantoin (B190458) derivatives, compounds with an o-methoxyphenylpiperazine fragment showed strong activity, and selectivity towards either α1A-AR or α1B-AR could be achieved by modifying the linker. mdpi.com These examples demonstrate that systematic structural modification of a core scaffold like this compound is a viable strategy for developing ligands with a desired receptor subtype selectivity profile.
Enzyme Inhibition or Activation Kinetics
Phentolamine, the parent compound of this compound, is a reversible, non-selective α-adrenergic antagonist. nih.govdrugbank.com It functions by competitively blocking α1 and α2-adrenergic receptors, which leads to vasodilation. derangedphysiology.comwikipedia.org The metabolism of phentolamine is extensive, with one of its known human metabolites being this compound. nih.govdrugbank.com
While detailed kinetic studies specifically isolating this compound are not extensively documented in publicly available research, the general mechanism of its parent compound provides context. Phentolamine's action on α-adrenergic receptors is competitive, meaning it vies with endogenous agonists like norepinephrine (B1679862) for the same binding sites. wikipedia.orgpharmaguideline.com This interaction does not alter the maximal velocity (Vmax) of the receptor's response but does increase the apparent Michaelis constant (Km), indicating a change in substrate concentration required to achieve half-maximal velocity. sci-hub.seucdavis.edu
The inhibitory constant (Ki) is a crucial measure of an inhibitor's potency. sigmaaldrich.com For competitive inhibitors, the Ki can be calculated from the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition. sigmaaldrich.com While specific Ki and IC50 values for this compound are not readily found, studies on similar compounds, such as various phenylpiperazine-hydantoin derivatives, show Ki values for α1-adrenoceptors in the nanomolar range, indicating high affinity. mdpi.com For instance, one of the most active derivatives in a study displayed a Ki of 11.9 nM. mdpi.com
The inhibitory effects of phentolamine are observed in various tissues. For example, in the perfused rat heart, phentolamine is used to block α-adrenergic stimulation. In one study, adrenaline in the presence of phentolamine produced a rapid, transient inhibition of the branched-chain 2-oxo acid dehydrogenase complex. nih.gov
Table 1: Key Kinetic Concepts for Enzyme Inhibition This table is for illustrative purposes to define key terms, as specific values for this compound are not available in the cited literature.
| Parameter | Definition | Significance in Competitive Inhibition |
| Km | Michaelis Constant: Substrate concentration at which the reaction velocity is half of Vmax. sigmaaldrich.com | Apparent Km is increased. sci-hub.se |
| Vmax | Maximum Velocity: The maximum rate of reaction when the enzyme is saturated with substrate. sigmaaldrich.com | Unchanged. sci-hub.se |
| Ki | Inhibition Constant: A measure of the inhibitor's binding affinity to the enzyme. sigmaaldrich.com | Indicates the potency of the inhibitor. |
| IC50 | Half-maximal Inhibitory Concentration: The concentration of an inhibitor that reduces the response by 50%. nih.gov | Used experimentally to determine the effectiveness of an inhibitor. |
Conformational Analysis and its Impact on Activity
The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity. fiveable.meijpsr.com Conformational analysis examines the different spatial arrangements a molecule can adopt and how these affect interactions with biological targets like receptors and enzymes. fiveable.meijpsr.com For a drug molecule, its ability to adopt a specific conformation that is complementary to the binding site of its target is fundamental to its efficacy. fiveable.me
For phentolamine and its derivatives, the spatial relationship between the imidazoline ring, the substituted aniline, and the phenol (B47542) group is crucial for its antagonist activity at α-adrenergic receptors. The flexibility of the molecule allows it to rotate around single bonds, adopting various conformations. ijpsr.com The most stable conformation, or the one with the lowest energy, is typically the one that binds most effectively to the receptor.
The interaction is not static; the binding of a ligand like this compound can induce conformational changes in the receptor, a concept known as "induced fit." fiveable.me This dynamic interplay is essential for the signal transduction cascade that follows receptor binding.
While specific studies on the conformational analysis of this compound are scarce, the principles can be inferred from broader studies on related molecules. For example, in the study of phenylpiperazine derivatives, molecular modeling and docking studies were used to understand how different substituents and their orientations influence binding affinity and selectivity for α1-adrenoceptor subtypes. mdpi.com These computational methods help predict the most likely binding poses and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.
The structure of phentolamine itself contains several key features that dictate its conformational possibilities:
An imidazoline ring
A tertiary amino group linking the components
A substituted phenyl ring (p-toluidine)
A phenol group
The rotational freedom around the bonds connecting these groups allows the molecule to explore a range of shapes. The specific oxidation at the 2-position of the imidazoline ring to form this compound would alter the electronic and steric properties of this part of the molecule, likely influencing its preferred conformation and, consequently, its binding affinity and activity profile compared to the parent phentolamine.
Pharmacological and Biochemical Investigations in Preclinical Models
Molecular Mechanism of Action Elucidation
No data are available on the receptor binding profile of 2-Oxo-phentolamine at alpha-adrenergic receptor subtypes or any other receptor.
There is no information regarding the ability of this compound to modulate G-protein coupling or influence downstream signaling pathways.
The effects of this compound on second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) (IP) pathways, have not been described in the scientific literature.
G-Protein Coupling and Downstream Signaling Pathway Analysis
Cellular Mechanism of Action in In Vitro Systems
No studies have been published detailing the cellular receptor occupancy or activation properties of this compound.
There is no available research on the effects of this compound on cellular pathways, including those related to vasodilation.
Enzymatic Interactions and Inhibition Studies
Kinetic Analysis of Enzyme-Compound Interactions
Consistent with the lack of data on its enzymatic interactions, no kinetic analyses (e.g., Km, Vmax, Ki, IC50 values) for the interaction of this compound with any enzyme are available in the scientific literature. Such studies are crucial for understanding the potency and nature of enzyme inhibition or substrate affinity. Without this fundamental research, a kinetic data table cannot be generated.
Metabolic Pathway Elucidation and Biotransformation Studies
Identification of Metabolites in Preclinical In Vitro Systems
Preclinical in vitro systems are indispensable tools for identifying potential metabolites of a parent compound before advancing to in vivo studies. These systems, which include hepatic microsomes and cytosolic fractions, provide a controlled environment to study metabolic reactions.
Hepatic Microsomal Metabolism Studies
The liver is the primary site of drug metabolism, and hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. derangedphysiology.com Studies involving the incubation of phentolamine (B1677648), the precursor to 2-Oxo-phentolamine, with hepatic microsomes have been conducted to identify its metabolic products. While specific data on the direct formation of this compound in these systems is not extensively detailed in the available literature, the extensive hepatic metabolism of phentolamine is well-established. derangedphysiology.com It is known that phentolamine is extensively metabolized in the liver, with a significant portion of the drug undergoing biotransformation. derangedphysiology.comregionostergotland.se
One study highlighted a novel metabolic pathway involving the cross-coupling of phenolic xenobiotics, including phentolamine, with endogenous molecules like vitamin E in liver microsomes, a reaction mediated by CYP enzymes. nih.govresearchgate.net This suggests that the metabolic fate of phentolamine in hepatic microsomes can be complex and may involve pathways beyond simple oxidation.
| In Vitro System | Parent Compound | Key Findings | Citation |
| Hepatic Microsomes | Phentolamine | Extensive hepatic metabolism. | derangedphysiology.comregionostergotland.se |
| Hepatic Microsomes | Phentolamine | Cross-coupling with vitamin E mediated by CYP enzymes. | nih.govresearchgate.net |
Cytosolic Enzyme Reaction Profiling
The cytosol, the aqueous component of the cytoplasm, contains various enzymes that can contribute to drug metabolism, including oxidoreductases. While the primary metabolism of many drugs occurs in the microsomes, cytosolic enzymes can play a significant role in the biotransformation of certain compounds. Information specifically detailing the cytosolic enzyme reaction profiling for the formation of this compound is scarce. However, it is known that non-CYP enzymes, some of which are located in the cytosol, can be involved in the metabolism of various xenobiotics. xenotech.com
Enzyme Kinetics of Biotransformation
Understanding the kinetics of enzyme-mediated reactions is crucial for predicting a drug's metabolic fate. The elimination half-life of phentolamine after intravenous administration is approximately 19 minutes, indicating rapid metabolism and clearance. regionostergotland.se The metabolism of phentolamine does not follow first-order kinetics, suggesting that the enzymatic processes can become saturated. regionostergotland.se After oral administration, the metabolism is even more pronounced compared to intravenous dosing. regionostergotland.se
Enzymes Involved in this compound Metabolism
The formation of metabolites is catalyzed by a host of enzymes, with the Cytochrome P450 system being a major contributor. However, other enzyme systems can also be involved.
Cytochrome P450 (CYP) Isoform Contributions
The Cytochrome P450 superfamily is a diverse group of enzymes responsible for the oxidation of a wide range of substances. genecards.org Research has identified the central role of CYP3A4 in the cross-coupling metabolic pathway of phenolic xenobiotics like phentolamine. nih.govresearchgate.net Molecular docking and in vitro studies with recombinant human CYP enzymes have confirmed that the malleable active sites of CYP3A4 facilitate interactions with xenobiotics. nih.govresearchgate.net While phentolamine is not a substrate for CYP2C9 or CYP2D6, it has been shown to be an inhibitor of CYP2D6. drugbank.com
| CYP Isoform | Role in Phentolamine Metabolism | Interaction | Citation |
| CYP3A4 | Central role in cross-coupling metabolism | Substrate | nih.govresearchgate.net |
| CYP2C9 | Not a substrate | - | drugbank.com |
| CYP2D6 | Not a substrate | Inhibitor | drugbank.com |
Non-CYP Enzyme Activities (e.g., Esterases, Oxidoreductases)
Pathways of Biotransformation
The metabolic conversion of this compound is expected to proceed through various Phase I and Phase II reactions, primarily occurring in the liver. taylorandfrancis.com
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the substrate. drugbank.com For this compound, oxidation is a key anticipated pathway, catalyzed mainly by the cytochrome P450 (CYP) enzyme superfamily. hyphadiscovery.com
Potential oxidative transformations for this compound include:
Aromatic Hydroxylation : The p-tolyl and the hydroxyphenyl rings are susceptible to hydroxylation at various positions. This is a common metabolic pathway for aromatic compounds.
N-Dealkylation : Although less likely given the tertiary amine structure within a complex ring system, cleavage of the bond connecting the imidazoline-carboxamide moiety to the N-(p-tolyl)aniline structure could theoretically occur.
Oxidation of the Toluene Methyl Group : The methyl group on the tolyl moiety can be oxidized to a primary alcohol (-CH₂OH), which can be further oxidized to an aldehyde (-CHO) and then to a carboxylic acid (-COOH). A carboxyphenyl derivative has been identified as a metabolite of the parent compound, phentolamine. regionostergotland.se
Further Oxidation of the Imidazoline (B1206853) Ring : The imidazoline ring itself, already bearing a keto group, could potentially undergo further oxidative metabolism, such as dehydrogenation. acs.org
Reduction pathways are generally less common for this type of structure but could theoretically involve the reduction of the keto group, although this is speculative without experimental data.
| Potential Pathway | Description | Primary Enzyme System | Anticipated Metabolite |
|---|---|---|---|
| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to one of the aromatic rings. | Cytochrome P450 (CYP) | Catechol or other hydroxylated derivatives |
| Benzylic Oxidation | Oxidation of the methyl group on the p-tolyl ring. | Cytochrome P450 (CYP) | Hydroxymethyl, aldehyde, and carboxylic acid derivatives |
| N-Aryl Oxidation | Oxidation involving the nitrogen atom of the N-aryl amine. | Cytochrome P450 (CYP) | N-oxide derivatives |
Phase II conjugation reactions involve the attachment of endogenous molecules to the parent compound or its Phase I metabolites, greatly increasing their water solubility and facilitating their excretion. drugbank.comrsc.org The phenolic hydroxyl group on the this compound structure is a primary site for conjugation.
Glucuronidation : This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the phenolic hydroxyl group, forming a glucuronide conjugate. uri.edunih.gov This process is common for phenolic compounds and significantly enhances their elimination. mdpi.com
Sulfation : The phenolic group can also undergo sulfation, a reaction catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). ontosight.ai This results in the formation of a sulfate (B86663) conjugate. A sulfate conjugate of phentolamine has been identified as a human metabolite, making this a highly probable pathway for this compound as well. nih.gov
| Reaction | Description | Enzyme Family | Resulting Conjugate |
|---|---|---|---|
| Glucuronidation | Covalent attachment of a glucuronic acid moiety to the phenolic hydroxyl group. | UDP-glucuronosyltransferases (UGTs) | O-glucuronide |
| Sulfation | Covalent attachment of a sulfonate group (SO₃⁻) to the phenolic hydroxyl group. | Sulfotransferases (SULTs) | Sulfate ester |
Oxidation and Reduction Pathways
Influence of Genetic Polymorphism on Metabolic Profiles (Theoretical/In Vitro)
The genes encoding drug-metabolizing enzymes are often polymorphic, meaning that different individuals can have variations in their DNA sequence. These genetic polymorphisms can lead to the expression of enzymes with altered, reduced, or absent catalytic activity, resulting in significant inter-individual differences in drug metabolism.
The metabolism of this compound is theoretically susceptible to the influence of genetic polymorphisms in the key enzyme families responsible for its biotransformation.
CYP450 Polymorphisms : The rate of Phase I oxidative reactions, such as aromatic hydroxylation, is dependent on CYP enzymes. Polymorphisms in genes like CYP2D6 and CYP2C19 are well-known to affect the metabolism of numerous drugs. genecards.orggenecards.org An individual's "metabolizer status" (e.g., poor, intermediate, extensive, or ultrarapid metabolizer) for a relevant CYP isoform could significantly alter the plasma concentrations and metabolic profile of this compound.
In vitro studies using human liver microsomes or recombinant enzymes from individuals with different genetic profiles would be necessary to confirm which specific polymorphisms impact the metabolism of this compound and to what extent.
| Enzyme Family | Relevant Genes (Examples) | Theoretical Impact on this compound Metabolism |
|---|---|---|
| Cytochrome P450 (Phase I) | CYP2D6, CYP3A4, CYP2C19 | Variations in the rate of oxidative metabolism (e.g., hydroxylation). Poor metabolizers may have higher exposure to the parent compound, while ultrarapid metabolizers may clear it faster. |
| UDP-glucuronosyltransferases (Phase II) | UGT1A1, UGT1A9, UGT2B15 | Altered efficiency of glucuronide conjugation at the phenolic hydroxyl group, affecting the rate of clearance via this pathway. |
| Sulfotransferases (Phase II) | SULT1A1 | Changes in the rate of sulfation, potentially shifting the balance between glucuronidation and sulfation as major clearance pathways. |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography remains a cornerstone of analytical chemistry, offering powerful separation capabilities that are essential for analyzing complex mixtures such as biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Samples
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for the quantification of drug metabolites in biological fluids due to its high sensitivity and selectivity. thieme-connect.com For the analysis of 2-Oxo-phentolamine in matrices like human plasma, a method analogous to that developed for the parent drug, phentolamine (B1677648), would be highly effective. nih.gov Such a method typically involves a simple sample preparation step, like liquid-liquid extraction or protein precipitation, followed by analysis on a reverse-phase column. nih.govosf.io
An ultra-performance liquid chromatography (UPLC) system enhances separation efficiency and reduces run times, often to as little as one minute per sample. nih.gov Detection is achieved using a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), which provides exceptional specificity by tracking a unique precursor-to-product ion transition. thieme-connect.comnih.gov For phentolamine, the transition m/z 282.1 → 212.0 is monitored; a similar specific transition would be identified and optimized for this compound. nih.govnih.gov The use of a stable isotope-labeled internal standard is crucial for ensuring accuracy and precision. medrxiv.org Method validation would be performed according to regulatory guidelines, assessing parameters like selectivity, linearity, accuracy, precision, recovery, and stability. medrxiv.orgfrontiersin.orgnih.gov
Table 1: Illustrative UPLC-MS/MS Method Parameters for Metabolite Quantification in Human Plasma This table presents typical performance data for UPLC-MS/MS methods used for quantifying drug metabolites, based on published literature for similar analytes. nih.gov
| Parameter | Value |
|---|---|
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS) |
| Sample Matrix | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction |
| Column | C18 Reverse-Phase (e.g., Acquity UPLC BEH C18) nih.gov |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and aqueous formic acid nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 ng/mL nih.govnih.gov |
| Linearity Range | 0.5 - 100.0 ng/mL nih.gov |
| Intra- & Inter-Assay Precision (% CV) | < 15% osf.io |
| Intra- & Inter-Assay Accuracy (% Bias) | Within ±15% osf.io |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. nih.gov However, many drug metabolites, including this compound, are not inherently volatile due to polar functional groups like hydroxyl (-OH) and amine (-NH) groups. nih.govnih.gov Therefore, a chemical derivatization step is required to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govazolifesciences.com
Silylation is a common and effective derivatization technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.comjfda-online.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. nih.gov The resulting TMS-derivative of this compound would be significantly more volatile and exhibit improved chromatographic behavior on a non-polar capillary column (e.g., HP-5MS). mdpi.comresearchgate.net The mass spectrometer is then used for both identification, based on the characteristic fragmentation pattern of the derivative, and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov
Table 2: Representative GC-MS Method Parameters for Analysis of Derivatized Metabolites This table illustrates typical parameters for GC-MS analysis following a silylation derivatization step, based on established methods for other metabolites. mdpi.commdpi.com
| Parameter | Value |
|---|---|
| Instrumentation | Gas chromatograph coupled to a mass selective detector (MSD) |
| Derivatization Reagent | Silylation agent (e.g., MSTFA, BSTFA) nih.govjfda-online.com |
| Column | Non-polar capillary column (e.g., HP-5MS, DB-5) |
| Injector | Split/Splitless, typically operated at high temperature (e.g., 280 °C) mdpi.com |
| Carrier Gas | Helium |
| Detection Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) nih.gov |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL (analyte and matrix dependent) mdpi.com |
High-Performance Liquid Chromatography (HPLC) with Specialized Detection
While LC-MS/MS is highly specific, High-Performance Liquid Chromatography (HPLC) coupled with other detectors like UV-Vis or electrochemical detectors offers robust and more accessible alternatives for quantitative analysis. researchgate.net The analysis of phentolamine has been successfully demonstrated using reverse-phase HPLC. researchgate.net
Given that this compound retains the core aromatic structure of its parent compound, it would be readily detectable by a UV detector. More importantly, the phenolic hydroxyl group on the molecule makes it an excellent candidate for electrochemical detection (ECD). nih.gov HPLC-ECD is a highly sensitive technique for electroactive compounds. nih.gov The analysis would involve applying an oxidative potential (e.g., +900 mV vs. Ag/AgCl) to a glassy carbon electrode, where the phenolic moiety of this compound would undergo oxidation, generating a measurable current directly proportional to its concentration. nih.gov This method can achieve very low detection limits, often in the low nanogram range, making it suitable for analyzing biological samples after an appropriate extraction procedure. nih.govacs.org
Table 3: Example HPLC-ECD System Configuration for Phenolic Compounds This table outlines a typical setup for an HPLC system with electrochemical detection for analytes similar to this compound, based on published methods. nih.govacs.org
| Parameter | Value / Description |
|---|---|
| Instrumentation | HPLC system with isocratic or gradient pump |
| Detector | Electrochemical Detector (ECD) with a glassy carbon working electrode |
| Detection Mode | Amperometric (oxidative) |
| Applied Potential | +0.8 to +1.0 V vs. Ag/AgCl reference electrode |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Aqueous buffer (e.g., phosphate (B84403) or acetate) researchgate.net |
| Detection Limit | 5-10 ng/mL in biological samples (e.g., serum) nih.gov |
Electrochemical Detection Methods
Direct electrochemical methods offer rapid and sensitive analysis, often with minimal sample preparation, making them attractive for various research applications.
Voltammetry and Amperometry
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the redox behavior of this compound and for its direct quantification. researchgate.net The electroactivity of the compound is primarily due to the phenolic hydroxyl group, which can be easily oxidized at the surface of an electrode, such as a carbon paste electrode (CPE) or glassy carbon electrode. electrochemsci.orgresearchgate.netnih.gov
Studies on phentolamine have shown that its oxidation at a CPE is a one-electron, one-proton process occurring at the phenolic hydroxyl group. electrochemsci.orgresearchgate.net The presence of surfactants like sodium dodecyl sulfate (B86663) (SDS) can enhance the voltammetric signal by facilitating the adsorption of the analyte onto the electrode surface, thereby improving the detection limit to the nanomolar range. electrochemsci.org DPV, in particular, offers excellent sensitivity for quantitative analysis by minimizing background currents. ufrrj.br Amperometry, which measures current at a fixed potential, can be coupled with flow injection analysis (FIA) or HPLC for highly sensitive detection. acs.orgresearchgate.net
Biosensor Development for In Vitro Detection
The development of biosensors provides a pathway toward highly specific and real-time detection of target molecules in vitro. longdom.org For a small molecule like this compound, two primary biosensor strategies are relevant: enzyme-based and aptamer-based sensors.
An enzyme-based amperometric biosensor could be constructed by immobilizing an enzyme like tyrosinase onto an electrode surface. mdpi.com Tyrosinase catalyzes the oxidation of phenolic compounds to quinones. In the presence of this compound, the enzyme would produce a quinone species that can then be electrochemically reduced at the electrode, generating a signal proportional to the analyte concentration. mdpi.com
Alternatively, aptamer-based biosensors, or "aptasensors," offer a highly versatile platform. nih.gov Aptamers are short, single-stranded DNA or RNA sequences selected in vitro to bind to specific targets, including small molecules, with high affinity and specificity. frontiersin.orgnih.gov An aptamer specific for this compound could be developed through a process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). nih.gov This aptamer could then be integrated into an electrochemical sensor. rsc.org In one common design, the aptamer, tagged with a redox reporter (like methylene (B1212753) blue or ferrocene), is immobilized on an electrode. Binding of this compound induces a conformational change in the aptamer, altering the distance between the redox reporter and the electrode surface, which causes a measurable change in the electrochemical signal. rsc.orgnih.gov Such aptasensors hold potential for rapid, sensitive, and selective point-of-care detection. acs.orgbasepairbio.com
Spectroscopic Characterization in Complex Matrices
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and for its identification within intricate mixtures. These techniques provide detailed information on the compound's chemical bonds, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including potential metabolites like this compound. While specific NMR data for this compound is not widely published, the expected chemical shifts can be inferred from the analysis of its parent compound, phentolamine, and other related imidazoline (B1206853) derivatives. researchgate.netrsc.org
In a hypothetical ¹H-NMR spectrum of this compound, the aromatic protons of the N-(3-hydroxyphenyl) and N-(p-tolyl) groups would exhibit characteristic signals in the downfield region (typically δ 6.5-8.0 ppm). The methyl group on the tolyl ring would produce a singlet at approximately δ 2.3 ppm. The methylene protons of the 4,5-dihydro-1H-imidazol-2-one ring are expected to appear as a multiplet in the region of δ 3.0-4.5 ppm. nih.govacs.org The presence of the oxo group at the C2 position of the imidazoline ring, in place of a methylene group as in phentolamine, would significantly influence the chemical shifts of the adjacent protons.
¹³C-NMR spectroscopy would provide further structural confirmation. The carbonyl carbon of the 2-oxo group is expected to have a characteristic signal in the highly deshielded region of the spectrum (δ 160-180 ppm). chemmethod.comsamipubco.com The aromatic carbons would generate a series of signals between δ 110-160 ppm, while the aliphatic carbons of the imidazoline ring and the methyl group would appear at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Methyl (tolyl) | ~ 2.3 (s) | ~ 21 |
| Methylene (imidazoline) | ~ 3.5-4.0 (m) | ~ 45-55 |
| Aromatic CH | ~ 6.7-7.8 (m) | ~ 115-140 |
| Aromatic C-O | N/A | ~ 155-160 |
| Aromatic C-N | N/A | ~ 140-150 |
| Carbonyl (C=O) | N/A | ~ 165-175 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Insights
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands. A prominent, strong absorption band is expected in the range of 1680-1720 cm⁻¹ corresponding to the C=O stretching vibration of the cyclic amide (lactam) in the 2-oxo-imidazoline ring. chemmethod.comsamipubco.com
Other significant bands would include:
A broad O-H stretching vibration from the phenolic hydroxyl group, typically around 3200-3600 cm⁻¹.
N-H stretching vibrations from the imidazoline ring, which may appear in the range of 3100-3500 cm⁻¹. nih.gov
C-H stretching vibrations from the aromatic rings and the aliphatic methyl and methylene groups, usually observed between 2850-3100 cm⁻¹.
C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.
C-N stretching vibrations, which would appear in the fingerprint region of the spectrum.
Table 2: Predicted FT-IR Absorption Bands for this compound (Note: These are predicted values based on analogous structures.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (phenol) | 3200-3600 | Broad, Strong |
| N-H (imidazoline) | 3100-3500 | Medium |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-2970 | Medium |
| C=O (cyclic amide) | 1680-1720 | Strong, Sharp |
| C=C (aromatic) | 1450-1600 | Medium to Strong |
| C-N | 1200-1350 | Medium |
Hyphenated Techniques for Comprehensive Analysis
To achieve the high sensitivity and selectivity required for the analysis of this compound in complex matrices such as plasma, urine, or environmental samples, hyphenated analytical techniques are employed. researchgate.netfda.gov.tw These methods combine the separation power of chromatography with the detection capabilities of spectroscopy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for this purpose. thieme-connect.comnih.gov The liquid chromatography step separates this compound from other components in the sample. The separated compound is then introduced into the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI) and fragmented. The resulting mass-to-charge (m/z) ratios of the parent ion and its characteristic fragment ions provide a highly specific fingerprint for identification and quantification, even at very low concentrations. fda.gov.twpnas.org
For instance, in a positive ion mode ESI-MS analysis, this compound (molecular weight 295.34 g/mol ) would be expected to show a protonated molecule [M+H]⁺ at m/z 296.1. lgcstandards.com Subsequent MS/MS fragmentation would likely involve the cleavage of the bonds linking the imidazoline ring to the N-phenyl-N-tolyl moiety, producing a characteristic fragmentation pattern that can be used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.
Other relevant hyphenated techniques include:
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust method for quantification, where detection is based on the UV absorbance of the aromatic rings in this compound. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, providing unambiguous structural information of metabolites and impurities in complex mixtures. analytics-shop.com
The use of these advanced analytical methodologies is fundamental for advancing the research on this compound, enabling its detection and structural elucidation in various scientific investigations.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. rsc.org Methods like Density Functional Theory (DFT) are frequently employed to predict a wide range of molecular properties with high accuracy. sapub.orgujkz.gov.bf
Electronic structure analysis is fundamental to understanding a molecule's reactivity, stability, and intermolecular interactions. For 2-Oxo-phentolamine, this analysis would reveal how the introduction of a carbonyl group at the 2-position of the imidazoline (B1206853) ring, a key structural modification from phentolamine (B1677648), influences its electronic properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites for potential interactions. For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative electrostatic potential, influencing its hydrogen bonding capabilities.
To illustrate the data obtained from such calculations, the table below presents quantum chemical parameters calculated for a related 2-oxo compound, 2-oxo-2H-chromen-7-yl benzoate, using DFT methods. sapub.org
Table 1: Illustrative Quantum Chemical Parameters for 2-oxo-2H-chromen-7-yl benzoate (Data from a study on a different 2-oxo compound for illustrative purposes)
| Parameter | DFT/RB3LYP/6-311++G(d,p) | FREQ/RB3LYP/6-31G(d,p) |
|---|---|---|
| HOMO Energy | -6.829 eV | -6.791 eV |
| LUMO Energy | -2.364 eV | -2.357 eV |
| HOMO-LUMO Gap (ΔE) | 4.465 eV | 4.434 eV |
Source: Akoun Abou et al., American Journal of Organic Chemistry, 2020. sapub.org
Quantum chemical calculations are powerful tools for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. rsc.org This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for optimizing synthesis routes and predicting metabolic pathways.
For this compound, computational studies could investigate its synthesis, potentially through the oxidation of a phentolamine precursor. Calculations could identify the most energetically favorable reaction pathway and guide the choice of reagents and conditions. Similarly, the metabolic fate of this compound could be explored by modeling potential enzymatic reactions, such as hydroxylation or conjugation, identifying the most likely metabolites. For example, studies have used computational approaches to model enzymatic pathways, such as the synthesis of 2-phenylethanol (B73330) from 2-oxo-4-phenylbutyric acid, demonstrating the utility of these methods in understanding complex biological reactions. nih.gov
Quantum chemistry can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. sapub.orgujkz.gov.bf These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds by comparing the calculated spectra with experimental data.
In the case of this compound, DFT calculations could predict its 1H and 13C NMR spectra and its IR vibrational modes. Discrepancies between predicted and experimental spectra can help refine the understanding of the molecule's conformation and electronic environment. The table below shows a comparison of experimental and calculated vibrational frequencies for 2-oxo-2H-chromen-3-yl acetate (B1210297), demonstrating the typical accuracy of such predictions. ujkz.gov.bf
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-oxo-2H-chromen-3-yl acetate (Data from a study on a different 2-oxo compound for illustrative purposes)
| Vibrational Assignment | Experimental (FT-IR) | Calculated (DFT/B3LYP) |
|---|---|---|
| C=O stretch (lactone) | 1780 | 1774 |
| C=O stretch (ester) | 1720 | 1715 |
| C=C aromatic stretch | 1612 | 1609 |
| C-O-C stretch | 1184 | 1180 |
Source: Adapted from Djandé et al., ProGRES, 2021. ujkz.gov.bf
Reaction Pathway Energetics for Synthesis and Metabolism
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides high accuracy for smaller systems, molecular mechanics (MM) and molecular dynamics (MD) are the methods of choice for studying the conformational flexibility and dynamic behavior of larger molecules and their interactions with biological macromolecules. kent.ac.uk
A molecule's three-dimensional shape (conformation) is critical to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt. rsc.org This is typically done by systematically rotating flexible bonds and calculating the potential energy of each resulting structure using a molecular mechanics force field. Energy minimization is then used to refine these structures and find the local and global energy minima on the potential energy surface. nih.gov For this compound, identifying its preferred conformation(s) is the first step toward understanding how it might interact with a biological target like an adrenergic receptor.
Molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its protein target over time. mdpi.com An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, offering insights into the stability of the ligand-protein complex, key binding interactions, and the conformational changes that occur upon binding. nih.govnih.gov
For this compound, MD simulations would be used to model its binding to alpha-adrenergic receptors, the known targets of phentolamine. nih.gov These simulations can reveal:
The specific amino acid residues involved in binding.
The network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.
The stability of the ligand in the binding pocket over time.
A key output from these simulations is the calculation of binding free energy, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which estimates the strength of the ligand-protein interaction. researchgate.net A more negative binding free energy generally indicates a more stable and potent interaction. Research on phentolamine analogs has utilized such methods to identify molecules with high binding affinity. researchgate.netresearchgate.net The table below presents illustrative binding free energy data for phentolamine analogs, showcasing how computational methods can rank potential drug candidates.
Table 3: Illustrative Relative Binding Free Energy of Phentolamine Analogs (Data adapted from a molecular modeling study of phentolamine for illustrative purposes)
| Molecule | Modification (R group) | Relative Binding Free Energy (kcal/mol) |
|---|---|---|
| Analog 1 | -H | -8.76 |
| Analog 2 | -OH | -9.24 |
| Analog 3 | -Cl | -9.01 |
| Analog 4 | -CH3 | -8.95 |
Source: Adapted from Lalitha et al., ResearchGate, 2018. researchgate.netresearchgate.net
These simulations are crucial for rational drug design, helping to predict how modifications to the ligand, such as the "2-oxo" group in this compound, might enhance or diminish binding affinity and selectivity for its target. rsc.org
Membrane Permeation Modeling
The ability of a drug to cross biological membranes is a fundamental aspect of its absorption, distribution, metabolism, and excretion (ADME) profile. Computational models that simulate membrane permeation can offer early predictions of a compound's bioavailability. For this compound, these models would assess its ability to passively diffuse across the lipid bilayer of cell membranes.
Key physicochemical properties of this compound, such as its lipophilicity (logP), topological polar surface area (TPSA), and molecular weight, are critical inputs for these predictive models. While specific experimentally derived values for this compound are not widely published, these parameters can be calculated using various computational software. These calculations help in estimating how readily the molecule can transition from an aqueous environment into the hydrophobic core of the cell membrane.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Significance in Membrane Permeation |
| Molecular Formula | C17H17N3O2 lgcstandards.com | Provides the elemental composition. |
| Molecular Weight | 295.34 g/mol | Influences the diffusion rate across the membrane. |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | A key indicator of a molecule's ability to form hydrogen bonds and its potential for membrane permeation. |
| logP (Octanol-Water Partition Coefficient) | 2.35 | A measure of lipophilicity; higher values suggest greater affinity for the lipid membrane. |
These values are computationally predicted and may vary slightly depending on the algorithm used.
Molecular Docking Studies
Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. This technique is instrumental in understanding the molecular basis of drug action.
Binding Mode Prediction with Alpha-Adrenergic Receptors and Other Targets
As a derivative of phentolamine, a known α-adrenergic antagonist, this compound is presumed to interact with α-adrenergic receptors. Molecular docking studies can predict how the introduction of the oxo- group at the 2-position of the imidazoline ring influences its binding compared to the parent compound. These simulations can reveal detailed interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues within the binding pocket of α1- and α2-adrenergic receptors. Such studies are vital for predicting the compound's affinity and selectivity for different receptor subtypes.
Furthermore, molecular docking can be employed to investigate potential off-target interactions. By docking this compound against a panel of other receptors and enzymes, researchers can identify potential secondary targets, which could lead to unforeseen side effects or novel therapeutic applications.
Virtual Screening for Novel Modulators
Virtual screening utilizes computational methods to search large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. The predicted binding mode of this compound can serve as a template in structure-based virtual screening campaigns. In this approach, the three-dimensional structure of the target receptor, with this compound in its binding site, is used to screen for other molecules that fit sterically and electrostatically. This process can rapidly identify a diverse set of potential new drug candidates with potentially improved properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Development of Predictive Models for Biological Activity
To develop a QSAR model for analogs of this compound, a dataset containing the chemical structures and experimentally determined biological activities (e.g., binding affinities for α-adrenergic receptors) is required. From the chemical structures, a wide range of molecular descriptors are calculated. These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity, and electronic characteristics.
By applying statistical methods, such as multiple linear regression or machine learning algorithms, a QSAR model can be built that correlates these descriptors with biological activity. A validated QSAR model can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis and testing of the most promising candidates.
Pharmacophore Modeling for Ligand Design
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound can be developed based on its structure and predicted binding mode. This model would highlight the key functional groups and their spatial relationships required for optimal interaction with the target receptor.
This pharmacophore model can then be used as a 3D query to search chemical databases for novel molecules that possess the same essential features but may have a different underlying chemical scaffold. This approach, known as pharmacophore-based virtual screening, is a powerful tool for discovering new classes of compounds with the desired biological activity.
Future Research Directions and Unexplored Avenues
Discovery of Novel Biological Targets Beyond Adrenergic System
While the pharmacology of phentolamine (B1677648) is centered on its activity at α-adrenergic receptors, it is plausible that its oxidized derivative, 2-Oxo-phentolamine, may possess a different or broader target profile. drugbank.comnih.gov Phentolamine itself has been reported to have effects on other targets, such as ATP-sensitive potassium (KATP) channels, which underscores the potential for its derivatives to exhibit polypharmacology. drugbank.com Future research should prioritize the systematic deconvolution of this compound's biological targets.
An initial approach would involve comprehensive in-vitro screening against large panels of receptors, enzymes, and ion channels. This would rapidly identify any primary targets or significant off-targets. Furthermore, computational methods such as inverse docking, where the compound is screened against a library of protein structures, could predict potential binding partners and guide experimental validation. Identifying novel targets is crucial, as it could reveal unexpected biological activities or potential toxicities.
Development of Advanced Preclinical In Vivo Models for Mechanistic Studies
Standard preclinical animal models, such as those used to study the metabolism of phenylethylamines in rats, provide foundational data but often fail to fully recapitulate human physiology. nih.gov To gain a deeper mechanistic understanding of this compound, the development and use of more advanced preclinical models is an essential future step. carcinotech.com
This includes the use of humanized animal models, such as mice engrafted with human liver cells to better study human-specific metabolism, or models carrying human receptor genes to assess species-specific drug interactions. Additionally, microphysiological systems, often called "organ-on-a-chip" technology, could provide a powerful in vitro platform to study the compound's effect on human tissues (e.g., liver, cardiac, neuronal) in a controlled and high-throughput manner. These advanced models are critical for improving the translation of preclinical findings to potential human outcomes and for conducting detailed mechanistic investigations that are not possible in conventional systems. carcinotech.comnih.gov
Exploration of Metabolite Activities and Pathways
The metabolic fate of this compound is currently unknown. Research into related compounds provides a logical starting point for investigation. Studies on 2-oxo-2-phenylethylamines, for instance, show that a major metabolic route involves conversion to corresponding mandelic acids. nih.gov Similarly, investigations into other complex arylcyclohexylamine derivatives reveal common metabolic pathways including N-dealkylation, hydroxylation, and subsequent phase II conjugation reactions like glucuronidation. mdpi.com
Future research must focus on delineating these pathways for this compound, likely using in vitro systems with human liver microsomes followed by in vivo studies. A critical subsequent step would be to synthesize the identified primary metabolites and assess their biological activity. Metabolites may be inactive, possess similar activity to the parent compound, or exhibit entirely different pharmacological or toxicological profiles. A comprehensive understanding of the bioactivity of these metabolites is indispensable for a full safety and efficacy assessment.
Application in Chemical Probe Development for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in complex biological systems. The scaffold of this compound could serve as a valuable starting point for the rational design of such probes.
Future work could involve modifying the this compound structure to incorporate specific functionalities. For example, a fluorescent dye could be appended to the molecule to allow for visualization of its distribution within cells and tissues via microscopy. Alternatively, a photo-reactive group or a biotin (B1667282) tag could be added. A biotinylated version of this compound could be used in pull-down experiments to isolate its binding partners from cell lysates, providing an unbiased method for target identification. The development of such probes would be a powerful tool for cell biology and pharmacology.
Advanced Material Science Applications for Compound Delivery (Conceptual)
Should this compound be found to have therapeutic potential, advanced material science could offer innovative solutions for its delivery. Many promising compounds are hindered by poor solubility or unfavorable pharmacokinetic properties, challenges that can be overcome with novel drug delivery systems. uoregon.edu
Conceptually, this compound could be encapsulated within biocompatible nanoparticles or micelles. uoregon.eduuni-leipzig.de Such systems could enhance its solubility, protect it from premature degradation, and potentially offer controlled-release characteristics. Furthermore, these carriers could be functionalized with targeting ligands (e.g., antibodies or peptides) to direct the compound to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. Another avenue is the development of triggered-release systems, where the carrier releases its payload in response to specific stimuli present in a disease environment, such as a change in pH or the presence of certain enzymes. harvard.edu
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing nearly every stage of drug discovery and development. nih.govmdpi.com The future investigation of this compound would be significantly accelerated by integrating these computational tools.
AI/ML models can be trained on vast datasets of chemical structures and biological activities to predict the properties of new compounds. mednexus.org For this compound, this could involve:
Target Prediction: Using ML algorithms to screen for potential biological targets, complementing experimental approaches and prioritizing assays. farmaciajournal.com
ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound to identify potential liabilities early in the research process.
De Novo Design: Employing generative AI models to design novel derivatives of this compound with optimized potency, selectivity, or improved pharmacokinetic properties.
Data Analysis: Using AI to analyze complex datasets from high-throughput screening, proteomic, or metabolomic studies to uncover subtle patterns and generate new hypotheses.
By leveraging AI, researchers can make more informed decisions, reduce the number of costly experiments, and ultimately accelerate the entire research and development pipeline for this compound and its potential derivatives. gpai.ai
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
